Sodium picosulfate monohydrate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de picosulfato de sodio generalmente implica la hidrólisis de bisacodilo seguida de una reacción de sulfatación . El proceso comienza con bisacodilo como material de partida, que se somete a hidrólisis para formar el compuesto intermedio. Este intermedio se somete luego a una reacción de sulfatación utilizando ácido clorosulfónico en un solvente de piridina . La mezcla de reacción se neutraliza, se lava y el producto sólido se extrae con alcohol para obtener picosulfato de sodio de alta pureza .

Métodos de producción industrial: La producción industrial de picosulfato de sodio sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. El proceso está diseñado para ser simple, eficiente y adecuado para la producción industrial, asegurando que el producto final cumpla con los estándares de calidad requeridos por las farmacopeas de Europa y los Estados Unidos .

Análisis De Reacciones Químicas

Tipos de reacciones: El picosulfato de sodio se somete a varios tipos de reacciones químicas, incluida la hidrólisis, la sulfatación y la esterificación .

Reactivos y condiciones comunes:

Hidrólisis: Generalmente implica el uso de agua o soluciones acuosas en condiciones ácidas o básicas.

Sulfatación: Utiliza ácido clorosulfónico en un solvente de piridina.

Esterificación: Implica la reacción del compuesto intermedio con derivados del ácido sulfúrico.

Productos principales: El producto principal formado a partir de estas reacciones es el picosulfato de sodio hidratado, que es el ingrediente farmacéutico activo utilizado en las formulaciones laxantes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of sodium picosulfate monohydrate can be categorized into several key areas:

-

Laxative Formulations

Sodium picosulfate is widely used in over-the-counter laxatives due to its effectiveness in stimulating bowel movements. It is particularly beneficial for individuals suffering from constipation . -

Colonoscopy Preparations

This compound plays a crucial role in bowel cleansing before colonoscopy procedures. It ensures that the intestines are clear for accurate examination, which is vital for early detection of gastrointestinal issues . -

Pharmaceutical Development

Researchers utilize sodium picosulfate in the formulation of various gastrointestinal medications. Its properties enhance the efficacy and safety profiles of these drugs, making it a valuable component in pharmaceutical development . -

Clinical Research

This compound is frequently studied in clinical trials to evaluate its effectiveness and safety across different patient populations. Such studies contribute significantly to evidence-based medicine .

Comparative Studies on Efficacy

A study comparing sodium picosulfate with bisacodyl found that both treatments were equally effective in managing chronic constipation over a four-week period. The study involved 144 patients who reported significant improvements in stool frequency and consistency .

| Treatment | Number of Patients | Improvement Rate (%) |

|---|---|---|

| Bisacodyl | 70 | 74.6 |

| Sodium Picosulfate | 74 | 79.2 |

Bowel Preparation Studies

Research has demonstrated the effectiveness of sodium picosulfate combined with magnesium citrate for bowel preparation prior to colonoscopy. In one study, 93%-96% of patients reported adequate or excellent cleansing results using this combination .

| Preparation Method | Satisfaction Rate (%) |

|---|---|

| Sodium Picosulfate + Mg Citrate | 72 |

| Polyethylene Glycol (PEG) | 64 |

| Other Regimens | 45.9 |

Clinical Guidelines and Recommendations

Sodium picosulfate is recommended for use in various clinical settings, particularly for patients preparing for surgical procedures or diagnostic examinations like colonoscopy. It is typically administered in combination with magnesium oxide and citric acid to optimize its laxative effects while minimizing side effects such as electrolyte imbalances .

Mecanismo De Acción

El picosulfato de sodio es un profármaco que las bacterias colónicas metabolizan a su forma activa, 4,4'-dihidroxi-difenil-(2-piridil)metano (DPM, BHPM) . Este compuesto activo estimula la mucosa colónica, lo que lleva a un aumento del peristaltismo y los movimientos intestinales . El mecanismo implica la inhibición de la absorción de agua y electrolitos en los intestinos, lo que provoca un aumento de la secreción y la evacuación intestinal .

Comparación Con Compuestos Similares

Compuestos similares:

- Bisacodilo

- Glicósidos de senna

- Citrato de magnesio

Comparación: El picosulfato de sodio es único en su modo de acción como profármaco que se activa por las bacterias colónicas . A diferencia del bisacodilo, que también es un laxante estimulante, el picosulfato de sodio se metaboliza en el colon, lo que lleva a un efecto más específico y localizado . Los glicósidos de senna, otra clase de laxantes estimulantes, actúan directamente sobre la mucosa intestinal, pero pueden causar calambres y molestias más pronunciados . El citrato de magnesio, un laxante osmótico, funciona atrayendo agua hacia los intestinos, lo que puede provocar movimientos intestinales rápidos, pero también puede causar deshidratación y desequilibrios electrolíticos .

Actividad Biológica

Sodium picosulfate monohydrate is a well-established stimulant laxative primarily used for bowel cleansing prior to medical procedures such as colonoscopy. Its biological activity hinges on its mechanism of action, pharmacodynamics, and clinical efficacy, which are critical for understanding its therapeutic applications.

Sodium picosulfate is a prodrug that undergoes hydrolysis by colonic bacteria, particularly via the enzyme sulfatase, to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite stimulates colonic peristalsis and increases the secretion of water and electrolytes into the intestinal lumen while inhibiting their absorption. As a result, sodium picosulfate enhances bowel motility and facilitates stool evacuation .

Pharmacodynamics

- Absorption and Metabolism : After oral administration, sodium picosulfate is minimally absorbed in its original form. The peak plasma concentration (C_max) of the active metabolite is reached approximately 2 hours post-administration, with a half-life ranging between 7 to 7.4 hours .

- Excretion : The metabolites are predominantly excreted in urine, with only about 0.1% of the administered dose appearing unchanged .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of sodium picosulfate in bowel preparation. A systematic review highlighted its efficacy in comparison to polyethylene glycol (PEG) solutions, demonstrating comparable cleansing quality while being better tolerated by patients .

Key Findings from Clinical Studies

Adverse Effects

While sodium picosulfate is generally well-tolerated, it can cause side effects such as abdominal cramps, diarrhea, and potential electrolyte disturbances (e.g., hyponatremia and hypokalemia). Patients are often advised to maintain adequate hydration during treatment to mitigate these risks .

Propiedades

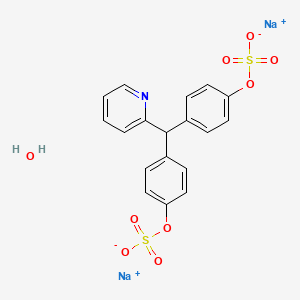

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.